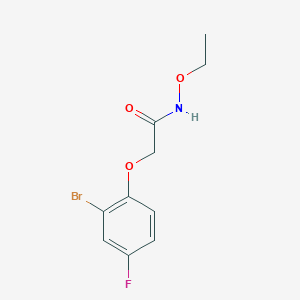
2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-fluorophenoxy)-N-ethoxyacetamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and an ethoxyacetamide group attached to a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide typically involves the reaction of 2-bromo-4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of ethyl chloroacetate, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)-N-ethoxyacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the ethoxyacetamide moiety can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetamides.
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or amines derived from the ethoxyacetamide group.
科学研究应用
2-(2-Bromo-4-fluorophenoxy)-N-ethoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of 2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide.
4-Bromo-2-fluorophenol: Another halogenated phenol with similar reactivity.
2-(2-Bromo-4-fluorophenoxy)-N-cyclohexyl-N-ethylacetamide: A structurally related compound with a cyclohexyl group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C10H11BrFNO3 |
|---|---|
分子量 |
292.10 g/mol |
IUPAC 名称 |
2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide |
InChI |
InChI=1S/C10H11BrFNO3/c1-2-16-13-10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3,(H,13,14) |
InChI 键 |
GWGSJJFFHUYZQF-UHFFFAOYSA-N |
规范 SMILES |
CCONC(=O)COC1=C(C=C(C=C1)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)




![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)



![4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)

![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)
